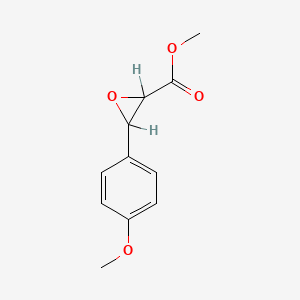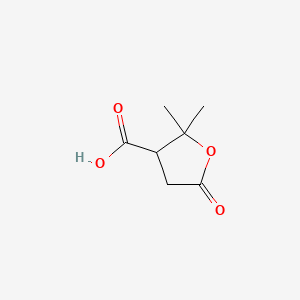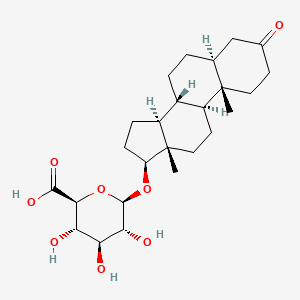
5-alpha-Dihydrotestosterone glucuronide
Overview
Description
Synthesis Analysis
Dihydrotestosterone (DHT) is generated by a 5-alpha reduction of testosterone . It can be synthesized in androgen-sensitive tissues such as the prostate from substrates other than testosterone . Human UDP-glucuronosyltransferase, UGT1A8, glucuronidates dihydrotestosterone to a monoglucuronide and further to a structurally novel diglucuronide .Molecular Structure Analysis
The molecular formula of 5-alpha-Dihydrotestosterone glucuronide is C25H38O8 . The InChI key is CLQMBSSRTBUNDV-CPKOJWPQSA-N .Chemical Reactions Analysis
Testosterone is converted to 5-alpha-Dihydrotestosterone glucuronide through several reactions. Testosterone is first converted to Dihydrotestosterone, which then undergoes several reactions to form 5-alpha androstanedione, 5-alpha androsterone, 5-alpha androstanediol, and finally 5-alpha-Dihydrotestosterone glucuronide .Physical And Chemical Properties Analysis
The average weight of 5-alpha-Dihydrotestosterone glucuronide is 466.5644 . The exact mass is 466.25667 . The chemical formula is C25H38O8 .Scientific Research Applications
Kinetics and Metabolism in Women
- Androstanediol Glucuronide in Hirsutism : A study by Greep, Hoopes, and Horton (1986) explored the kinetics and metabolism of 5 alpha-androstane-3 alpha-17 beta-diol glucuronide in women, noting marked increases in hirsute women and correlating with plasma levels of this androgen metabolite, suggesting a role in hirsutism diagnosis and management (Greep, Hoopes, & Horton, 1986).
Developmental Changes in Males
- Androgen Metabolism During Puberty : Research by Brochu and Bélanger (1987) demonstrated that 5-alpha-reduced steroid glucuronides, including androstanediol glucuronide, serve as markers of peripheral transformation of adrenal and testicular C-19 steroids during male puberty (Brochu & Bélanger, 1987).
Cholestatic Activity
- Influence on Bile Flow : Vore, Montgomery, Durham, Schlarman, and Elliott (1989) studied dihydrotestosterone glucuronide and found it impacts bile flow in rats, indicating its relevance in understanding liver function and potential pathologies (Vore et al., 1989).
Enzyme-Assisted Synthesis
- Synthesis of Glucuronide Conjugates : Kuuranne, Aitio, Vahermo, Elovaara, and Kostiainen (2002) developed a method for producing glucuronide conjugates from phase I metabolites of steroids, providing a basis for pharmacological and toxicological studies (Kuuranne et al., 2002).
Dihydrotestosterone Doping Detection
- Steroid Profile Alterations : Donike, Ueki, Kuroda, Geyer, Nolteernsting, Rauth, Schänzer, Schindler, Völker, and Fujisaki (1995) highlighted the role of 5-alpha-Dihydrotestosterone glucuronide in sports doping detection, emphasizing its utility in identifying illegal steroid use in athletics (Donike et al., 1995).
Role in Female Androgen Metabolism
- Androgens in Women's Health : Rittmaster (1995) discussed the relevance of 5-alpha-Dihydrotestosterone glucuronide in understanding androgens in women, especially in conditions like hirsutism and male-pattern baldness (Rittmaster, 1995).
5-alpha-Reductase Inhibitor Research
- Inhibitor Efficacy in Idiopathic Hirsutism : Moghetti, Castello, Magnani, Tosi, Negri, Armanini, Bellotti, and Muggeo (1994) examined the effectiveness of finasteride, a 5-alpha-reductase inhibitor, in reducing 5-alpha-Dihydrotestosterone glucuronide levels in idiopathic hirsutism, providing insights into treatment strategies (Moghetti et al., 1994).
Plasma Androstanediol Glucuronide Origin
- Testosterone and Dihydrotestosterone Precursors : Studies by Moghissi, Ablan, and Horton (1984) on the origin of plasma androstanediol glucuronide in men revealed insights into the conversion ratios of testosterone to dihydrotestosterone glucuronide, underlining the metabolic pathways of androgens (Moghissi, Ablan, & Horton, 1984).
Androgen Metabolism in Hirsutism
- Plasma Androstenedione as a Precursor : Gompel, Wright, Kuttenn, and Mauvais-Jarvis (1986) focused on the role of plasma androstenedione in producing 5-alpha-androstane-3 alpha, 17 beta-diol glucuronide in women with idiopathic hirsutism, highlighting the enzyme's involvement in androgen metabolism (Gompel et al., 1986).
Steroid 5 alpha-Reductase in Diseases
- Inhibitors in Hyperplasia and Baldness : Metcalf, Levy, and Holt (1989) reviewed inhibitors of steroid 5 alpha-reductase, discussing their implications in benign prostatic hyperplasia, male pattern baldness, and acne, thus broadening the scope of research applications (Metcalf et al., 1989).
Comparative Androgen Studies
- Androgen Production in Different Ethnicities : Santner, Albertson, Zhang, Santulli, Wang, Demers, Shackleton, and Santen (1998) explored the production and metabolism of androgens, including dihydrotestosterone glucuronide, in Caucasian and Chinese subjects, offering insights into ethnic variations in androgen-related disorders (Santner et al., 1998).
Isomers in Normal Men and Women
- Adiol Glucuronide Isomers : Research by Thompson, Rittmaster, Rodriguez, Moore, and Rao (1990) identified and measured the isomers of 5 alpha-androstane-3 alpha, 17 beta-diol glucuronide, aiding in the differentiation and understanding of these metabolites in serum (Thompson et al., 1990).
Androstanediol Glucuronide in Aging
- Origin Studies in Young and Elderly Men : Morimoto, Edmiston, Hawks, and Horton (1981) studied the origin of androstanediol and its glucuronide in young and elderly men, revealing age-related changes in androgen metabolism (Morimoto, Edmiston, Hawks, & Horton, 1981).
Plasma Measurements in Idiopathic Hirsutism
- Clinical Utility in Hirsutism : Kirschner, Samojlik, and Szmal (1987) demonstrated the clinical usefulness of measuring serum androstanediol glucuronide in women with idiopathic hirsutism, suggesting its potential as a biomarker (Kirschner, Samojlik, & Szmal, 1987).
Mechanism of Action
Safety and Hazards
Future Directions
While well-controlled, long-term studies designed to specifically examine the effects of androgen exposure on risk for prostate need to be conducted, the current clinical data base is relatively reassuring that circulating levels of androgens (or changes in such) apparently do not play as pivotal a role as once thought in the development of prostate disease .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12,14-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMBSSRTBUNDV-CPKOJWPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305053 | |
| Record name | Dihydrotestosterone glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-alpha-Dihydrotestosterone glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006203 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-alpha-Dihydrotestosterone glucuronide | |
CAS RN |
42037-24-1 | |
| Record name | Dihydrotestosterone glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42037-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrotestosterone glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5.ALPHA.-DIHYDROTESTOSTERONE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VVB2958E5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-alpha-Dihydrotestosterone glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006203 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



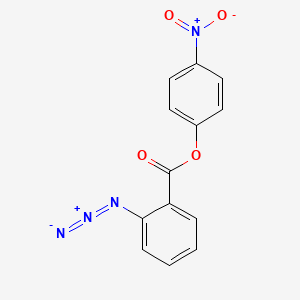

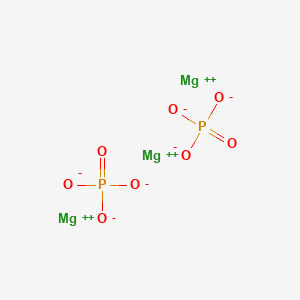

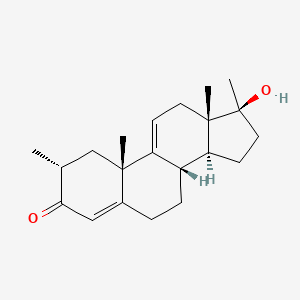
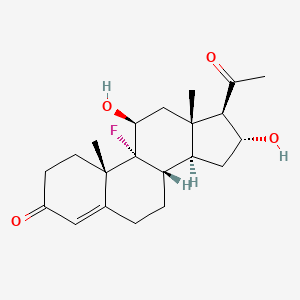
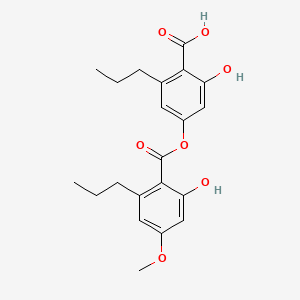
![Ethenetricarbonitrile, [4-(diethylamino)phenyl]-](/img/structure/B1205452.png)
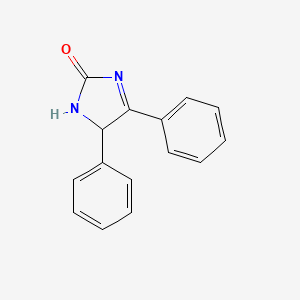

![2,6-Dichloro-9-thiabicyclo[3.3.1]nonane](/img/structure/B1205462.png)
